

Application Notes and Protocols for Immunoblotting after (S)-Ace-OH Treatment

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Compound of Interest

Compound Name: (S)-Ace-OH

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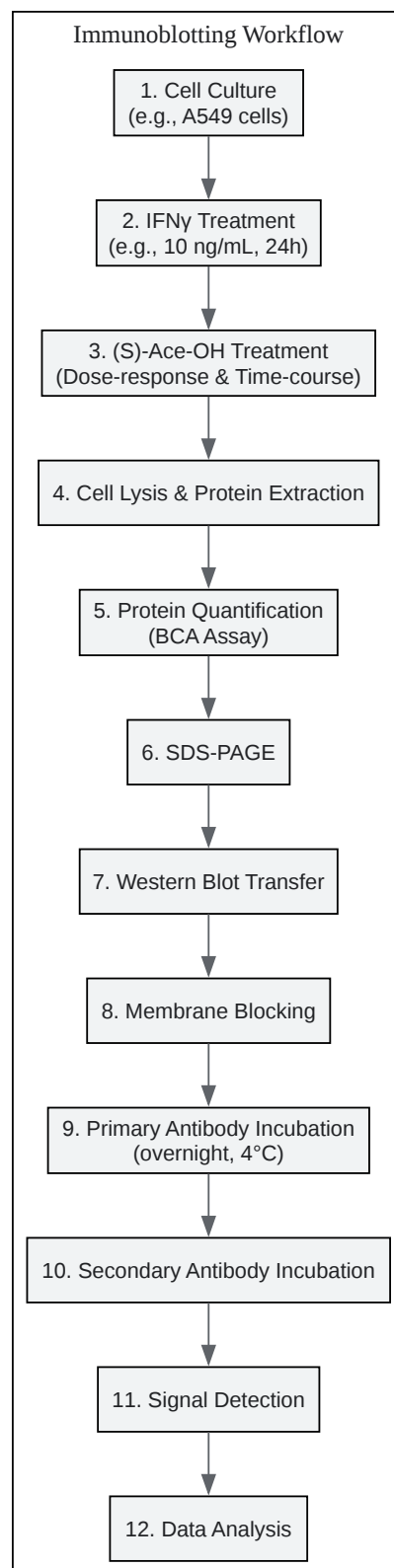
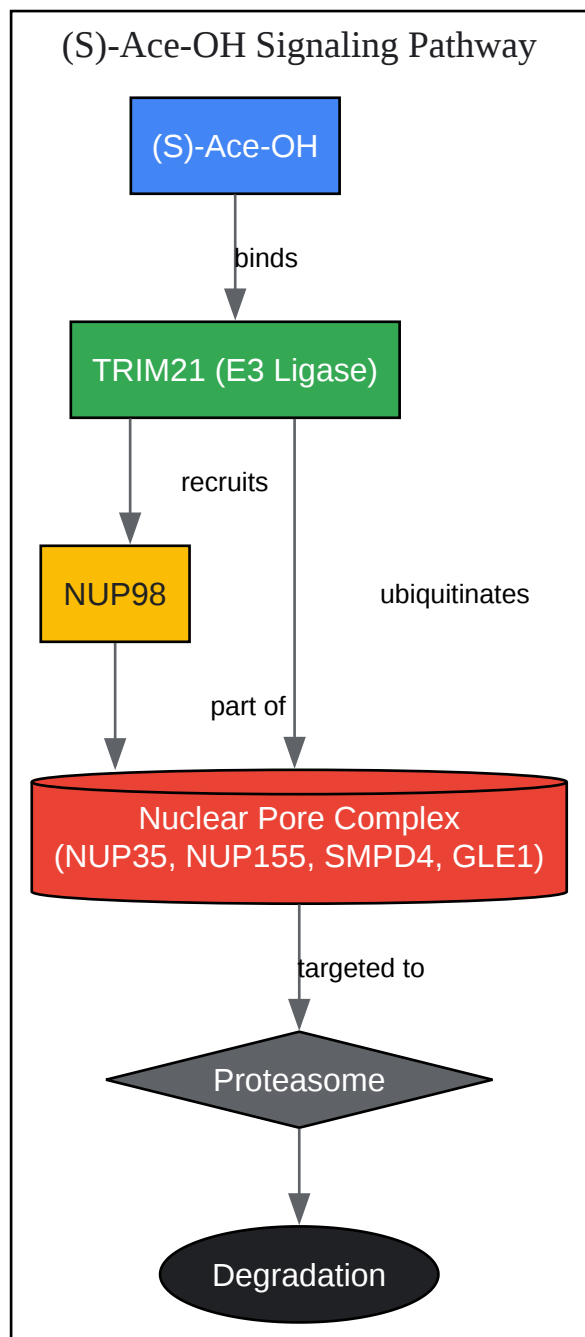
Introduction

(S)-Ace-OH is a metabolite of the antipsychotic drug acepromazine that has been identified as a potent molecular glue degrader.[1][2][3][4] Its mechanism of action involves inducing the proximity between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98, a key component of the nuclear pore complex (NPC).[1][3][4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nucleoporins, ultimately disrupting nucleocytoplasmic trafficking.[3][4][6] The activity of **(S)-Ace-OH** is stereoselective, with the (S)-enantiomer being the active form.[1][7] Furthermore, its efficacy is enhanced by pre-treatment with interferon-gamma (IFN γ), which upregulates the expression of TRIM21.[1][7]

This document provides detailed protocols for treating cells with **(S)-Ace-OH** and subsequently analyzing the degradation of target nucleoporins by immunoblotting.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **(S)-Ace-OH**-mediated protein degradation and the general experimental workflow for immunoblotting analysis.



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